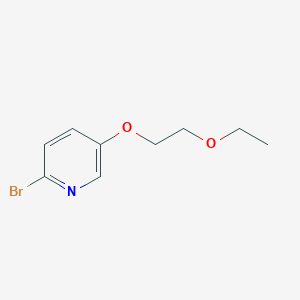

2-Bromo-5-(2-ethoxyethoxy)pyridine

描述

Structure

3D Structure

属性

IUPAC Name |

2-bromo-5-(2-ethoxyethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2/c1-2-12-5-6-13-8-3-4-9(10)11-7-8/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBJCTSAFFEMDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 5 2 Ethoxyethoxy Pyridine

Retrosynthetic Analysis and Strategic Disconnections for 2-Bromo-5-(2-ethoxyethoxy)pyridine

Retrosynthetic analysis of the target molecule reveals two primary strategic disconnections. The most intuitive disconnection is at the ether linkage (C-O bond), leading back to two key precursors: 2-Bromo-5-hydroxypyridine (B120221) and a suitable 2-ethoxyethanol (B86334) derivative. This approach relies on the formation of the ether bond as a key step.

A second strategy involves disconnecting the carbon-bromine bond (C-Br). This approach starts with a pre-formed 5-(2-ethoxyethoxy)pyridine and introduces the bromine atom at the C-2 position through a regioselective bromination reaction. Both strategies have been successfully applied and offer distinct advantages depending on the availability and cost of starting materials.

Direct Synthesis Routes to this compound

Direct synthesis routes focus on assembling the final molecule from precursors that already contain the pyridine (B92270) core.

The most common and direct method for synthesizing this compound is the Williamson ether synthesis. masterorganicchemistry.comyoutube.com This reaction involves the deprotonation of 2-Bromo-5-hydroxypyridine (also known as 6-Bromo-3-pyridinol) to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an electrophilic 2-ethoxyethyl species. masterorganicchemistry.comnordmann.globalchemicalbook.com

The reaction typically proceeds by treating 2-Bromo-5-hydroxypyridine with a strong base, such as sodium hydride (NaH), to generate the corresponding sodium pyridinolate in an anhydrous solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). reddit.com This is followed by the addition of an alkylating agent like 2-bromoethoxyethane or 2-ethoxyethyl tosylate. The choice of base and solvent is crucial to ensure complete deprotonation and avoid side reactions. reddit.com While effective, this method requires careful handling of reactive reagents like sodium hydride. youtube.comyoutube.com Milder bases such as potassium carbonate can also be employed, often requiring higher temperatures. reddit.com

Table 1: Representative Conditions for Williamson Ether Synthesis

| Precursor 1 | Precursor 2 | Base | Solvent | Outcome |

|---|---|---|---|---|

| 2-Bromo-5-hydroxypyridine | 2-Bromoethoxyethane | NaH | DMF | Forms the target ether via an S |

An alternative approach involves the regioselective bromination of 5-(2-ethoxyethoxy)pyridine. The pyridine ring can be selectively brominated at the C-2 position due to the directing effects of the ring nitrogen and the activating nature of the C-5 ether substituent. However, direct bromination of pyridine itself can be challenging and often requires harsh conditions. orgsyn.orgresearchgate.net

A more controlled method involves the N-oxidation of the pyridine to form 5-(2-ethoxyethoxy)pyridine N-oxide. The N-oxide functionality activates the C-2 and C-6 positions towards electrophilic attack. Subsequent reaction with a brominating agent like tetrabutylammonium (B224687) bromide in the presence of an activator such as p-toluenesulfonic anhydride (B1165640) can yield the C-2 bromo derivative with high regioselectivity under mild conditions. tcichemicals.com The N-oxide is then reduced to afford the final product.

Grignard reagents offer another versatile route to functionalized pyridines. uni-muenchen.deresearchgate.netuni-muenchen.de A plausible, though less direct, synthesis for this compound could start from 2,5-dibromopyridine. A selective bromine-magnesium exchange at the C-5 position can be achieved using a Grignard reagent like isopropylmagnesium chloride, often at low temperatures to ensure regioselectivity. researchgate.netgoogle.com The resulting Grignard reagent, 2-bromo-5-pyridylmagnesium chloride, is a powerful nucleophile.

This organometallic intermediate can then be reacted with an appropriate electrophile to install the ether side chain. For instance, reaction with an aldehyde like 2-ethoxyethoxy)acetaldehyde, followed by reduction of the resulting secondary alcohol, would furnish the target molecule. While multi-step, this approach provides flexibility for introducing various side chains. The formation of functionalized Grignard reagents can, however, be sensitive to the presence of other functional groups and requires strictly anhydrous conditions. cmu.edu

Evaluation of Established Pyridine Ring Formation Methodologies for Analogues

While direct functionalization is common for the title compound, constructing the pyridine ring from acyclic precursors is a fundamental strategy in heterocyclic chemistry, particularly for accessing a wide range of analogues.

Hantzsch Pyridine Synthesis: The Hantzsch synthesis is a classic multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849). organic-chemistry.orgwikipedia.org This reaction first produces a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine. organic-chemistry.orgwikipedia.org To create an analogue of this compound, one could envision using a β-ketoester that already contains the ethoxyethoxy moiety. The bromine could be introduced in a later step. The versatility of the Hantzsch synthesis allows for the preparation of diversely substituted pyridines, and modern variations have been developed using microwave assistance and green chemistry principles. wikipedia.orgnih.govtandfonline.com

Bohlmann-Rahtz Pyridine Synthesis: The Bohlmann-Rahtz synthesis provides a route to substituted pyridines by reacting an enamine with an ethynyl (B1212043) ketone. jk-sci.comorganic-chemistry.org The reaction proceeds through an aminodiene intermediate which then undergoes cyclodehydration to form the pyridine ring. jk-sci.comorganic-chemistry.org To apply this to analogues of the target compound, an enamine bearing the ethoxyethoxy group could be condensed with an appropriate alkynone. This method is highly effective for producing 2,3,6-trisubstituted pyridines. jk-sci.com Recent advancements have introduced acid catalysis to lower the reaction temperature and enable one-pot procedures, enhancing the synthetic utility of this method. thieme-connect.comthieme-connect.com

Table 2: Comparison of Pyridine Ring Formation Methodologies for Analogues

| Method | Components | Key Intermediate | Primary Product | Relevance for Analogues |

|---|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, 2x β-ketoester, Ammonia | 1,4-Dihydropyridine | Symmetrically substituted pyridines | High; allows for variation at multiple positions. organic-chemistry.orgwikipedia.org |

| Bohlmann-Rahtz Synthesis | Enamine, Ethynyl Ketone | Aminodiene | 2,3,6-Trisubstituted pyridines | High; offers a different substitution pattern. jk-sci.comorganic-chemistry.org |

Cycloaddition Reactions (e.g., Diels-Alder, [2+2+2] Annulations)

Cycloaddition reactions are powerful tools for the de novo synthesis of the pyridine ring, offering pathways to complex substitution patterns from relatively simple starting materials.

The Diels-Alder reaction , a cornerstone of cyclic compound synthesis, can be adapted to form pyridine rings through hetero-Diels-Alder variants where the nitrogen atom is part of either the diene or the dienophile. acsgcipr.org For instance, the reaction of 1-azadienes or 2-azadienes with alkynes or their equivalents can construct the pyridine scaffold. nih.gov In a hypothetical approach to a 2-bromo-5-alkoxy-substituted pyridine, a suitably substituted azadiene could react with a dienophile. The challenge lies in the design and synthesis of precursors that carry the required bromo and ethoxyethoxy functionalities or groups that can be converted into them post-cycloaddition. Most successful methods for pyridine synthesis via Diels-Alder are of the inverse-electron-demand type, where an electron-poor diene system, such as a 1,2,4-triazine, reacts with an electron-rich dienophile. acsgcipr.org The initial adduct then typically extrudes a small molecule like nitrogen gas to form the aromatic pyridine ring. acsgcipr.org

[2+2+2] Annulations represent another convergent strategy, typically involving the transition metal-catalyzed cyclotrimerization of two alkyne molecules and a nitrile. uwindsor.ca This method is highly atom-economical and can provide access to polysubstituted pyridines. acs.org To synthesize a molecule like this compound, one could envision a reaction between a nitrile that will become the nitrogen of the pyridine ring and two different, appropriately substituted alkynes. For example, a cobalt- or rhodium-catalyzed cycloaddition of a diyne with a nitrile derivative can be employed. uwindsor.carsc.org A potential strategy could involve a diyne and a nitrile that bear the necessary substituents to form the desired product. The regioselectivity of such reactions is a critical factor and is often controlled by the nature of the catalyst and the steric and electronic properties of the substituents on the alkyne and nitrile components. researchgate.net Lewis acids can also be crucial in promoting the oxidative cyclization process in nickel-catalyzed variants. researchgate.net

Multicomponent Reactions (MCR)

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.net These reactions are prized for their operational simplicity and atom economy. wuxiapptec.com

The synthesis of polysubstituted pyridines via MCRs often utilizes nanocatalysts to enhance reaction rates and selectivity under mild conditions. rsc.orgrsc.org For instance, a one-pot condensation of aldehydes, amines (or ammonium (B1175870) acetate (B1210297) as an ammonia source), and active methylene (B1212753) compounds is a common strategy. rsc.org To construct a pyridine with the specific 2-bromo and 5-alkoxy substitution pattern of this compound, a carefully designed set of starting materials would be required. One hypothetical MCR could involve a β-keto ester, an aldehyde, and an ammonia source, in a Hantzsch-type synthesis, followed by oxidation and subsequent functional group interconversions to install the bromo and ethoxyethoxy groups. wuxiapptec.com

More advanced MCRs can create significant molecular complexity in a single step. For example, a three-component reaction of an aminopentynoate, an aldehyde, and an α-isocyanoacetamide can lead to the formation of five chemical bonds in one pot to produce a fused pyridine system. acs.org While not directly yielding the target compound, this illustrates the power of MCRs in building complex heterocyclic scaffolds that could be further elaborated. The choice of catalyst, often a nanoparticle-based system like CuO or ZnO, can be critical for the success of these reactions. rsc.org

Catalytic Approaches in the Synthesis of this compound Analogues (e.g., Transition Metal Catalysis)

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful methods for forming carbon-carbon and carbon-heteroatom bonds. For the synthesis of analogues of this compound, palladium-catalyzed cross-coupling reactions are particularly relevant.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating C-C bonds and is widely used for the arylation of heterocyclic compounds. nih.gov Starting from a bromo-substituted pyridine, such as 5-bromo-2-methylpyridin-3-amine, various aryl groups can be introduced at the 5-position by coupling with different arylboronic acids. nih.gov This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base like K₃PO₄. nih.gov This approach allows for the synthesis of a wide array of 5-aryl-2-bromopyridine analogues.

Similarly, the Buchwald-Hartwig amination is a premier method for the formation of C-N bonds. This reaction enables the coupling of aryl halides with amines, catalyzed by a palladium-phosphine complex. bristol.ac.uk To synthesize analogues of the target compound, one could envision coupling a dibromopyridine precursor with an amine to introduce a nitrogen-based substituent. The reaction conditions, including the choice of palladium precatalyst, phosphine (B1218219) ligand, base, and solvent, are critical for achieving high yields and can be systematically optimized. acs.org For example, a library of compounds can be generated by varying the amine coupling partner.

These catalytic methods offer a modular approach to synthesizing a library of analogues, where different fragments can be introduced at specific positions on the pyridine ring, starting from a common bromo-substituted precursor.

Optimization of Reaction Conditions and Process Efficiency

The efficiency and yield of synthetic reactions, particularly transition metal-catalyzed couplings, are highly dependent on a range of parameters. Systematic optimization of these conditions is crucial for developing robust and scalable synthetic processes.

For Suzuki-Miyaura reactions , key variables include the palladium source, the phosphine ligand, the base, and the solvent. acs.orgmdpi.com An automated, droplet-flow microfluidic system can be used to rapidly explore a wide experimental space, optimizing for variables like temperature, reaction time, and catalyst loading simultaneously. rsc.org For instance, in the coupling of 3-chloropyridine (B48278) with a boronic acid pinacol (B44631) ester, a palladium precatalyst based on PCy₃ (P1-L5) was identified as optimal, significantly improving the yield compared to other ligand systems. rsc.org

| Parameter | Variation | Outcome on Yield | Reference |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyst choice is crucial for efficiency. | nih.govmdpi.com |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | K₃PO₄ often provides good to moderate yields. | nih.govmdpi.com |

| Solvent | 1,4-Dioxane/H₂O, Toluene (B28343), Acetonitrile | 1,4-Dioxane is often effective. | nih.govmdpi.com |

| Temperature | 70-110 °C | Higher temperatures are generally required. | nih.govrsc.org |

For Buchwald-Hartwig aminations , similar optimization strategies are employed. The choice of the palladium precatalyst, phosphine ligand (e.g., Xantphos, XPhos, t-BuXPhos), base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄), and solvent (e.g., toluene, 1,4-dioxane) all play a significant role in the reaction's success. bristol.ac.ukacs.org Design of Experiments (DoE) is a powerful methodology to systematically screen these variables and their interactions to find the optimal conditions. bristol.ac.uk For example, in the amination of bromobenzene, toluene was found to be the optimal solvent, and the choice of base was dependent on the specific amine and ligand used. acs.org

| Parameter | Variation | Outcome on Yield | Reference |

| Pd Precatalyst | Pd₂(dba)₃, [Pd(allyl)Cl]₂ | Precatalyst affects the formation of the active catalytic species. | acs.orgresearchgate.net |

| Ligand | Xantphos, XPhos, PPh₃, BINAP | Ligand choice is critical; bulky, electron-rich phosphines are often effective. | acs.orgresearchgate.net |

| Base | NaOtBu, Cs₂CO₃, K₃PO₄, LHMDS | Strong bases like NaOtBu are common, but weaker bases can be used for sensitive substrates. | wuxiapptec.comresearchgate.net |

| Solvent | Toluene, 1,4-Dioxane, t-BuOH | Non-polar aprotic solvents like toluene and dioxane are frequently used. | wuxiapptec.comacs.org |

| Temperature | Room Temp to 110 °C | Typically 80-100 °C, but can be lowered with highly active catalysts. | wuxiapptec.comresearchgate.net |

Chemical Reactivity and Transformation Studies of 2 Bromo 5 2 Ethoxyethoxy Pyridine

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This inherent electronic nature significantly influences its susceptibility to electrophilic and nucleophilic attacks.

Electrophilic Aromatic Substitution (EAS) Potential

In general, electrophilic aromatic substitution (EAS) on pyridine is significantly slower than on benzene. wikipedia.org The nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophiles. wikipedia.org Furthermore, under the acidic conditions often required for EAS reactions like nitration and sulfonation, the pyridine nitrogen is readily protonated, further deactivating the ring. wikipedia.orglibretexts.org Direct electrophilic substitution on pyridine is often considered nearly impossible. wikipedia.org

To achieve substitution, indirect methods are typically employed. One such method involves the initial N-oxidation of the pyridine to form a pyridine N-oxide. wikipedia.org The oxygen atom in the N-oxide is electron-donating, which activates the ring, making it more susceptible to electrophilic attack than pyridine itself, and even benzene. wikipedia.org Following the substitution reaction, the N-oxide can be reduced back to the substituted pyridine. wikipedia.org Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel–Crafts alkylation and acylation. masterorganicchemistry.com The mechanism generally proceeds in two steps: attack of the electrophile by the aromatic pi-system to form a carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org

Nucleophilic Aromatic Substitution (NAS) at the Bromine Position

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (NAS), particularly when a good leaving group like bromine is present at the 2- or 4-position. youtube.comyoutube.com The nitrogen atom can stabilize the negative charge in the intermediate Meisenheimer complex through resonance. youtube.comlibretexts.org

The reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the leaving group, forming a tetrahedral intermediate. libretexts.org The aromaticity of the ring is then restored by the departure of the leaving group. libretexts.org The reactivity of halopyridines in NAS reactions is generally greater for substituents at the 2- and 4-positions compared to the 3-position, as the negative charge of the intermediate can be delocalized onto the ring nitrogen. youtube.com

For 2-Bromo-5-(2-ethoxyethoxy)pyridine, nucleophilic attack is favored at the 2-position. A strong nucleophile can displace the bromide ion. The general reactivity for leaving groups in such reactions follows the trend of increasing reactivity with decreasing basicity of the leaving group. youtube.com

Reactivity of the Bromo Substituent

The bromine atom at the C2 position of this compound is a key functional handle for a variety of chemical transformations, most notably cross-coupling and metalation reactions.

Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl bromides are common substrates for these transformations.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide. researchgate.net The Suzuki-Miyaura reaction is widely used for creating biaryl structures. organic-chemistry.org For pyridyl systems, specialized palladium catalysts with electron-rich and bulky phosphine (B1218219) ligands are often employed to overcome challenges like catalyst inhibition by the basic nitrogen atom. organic-chemistry.org The reaction of 2-bromopyridines with arylboronic acids, catalyzed by systems like Pd(OAc)₂, can efficiently produce 2-arylpyridines. researchgate.net

Stille Coupling: The Stille reaction couples an organotin compound (stannane) with an organic halide. wikipedia.org It is a versatile method for C-C bond formation with few limitations on the coupling partners. organic-chemistry.org 2-Pyridylstannanes are effective in these reactions, providing high yields. nih.gov The reaction is catalyzed by palladium complexes, and the mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org However, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with an organic halide, catalyzed by a palladium or nickel complex. wikipedia.org It is particularly useful for forming C-C bonds between complex intermediates in total synthesis. wikipedia.org The Negishi coupling can be applied to couple 2-bromopyridine (B144113) with organozinc compounds. wikipedia.org

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orggold-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes under mild conditions. wikipedia.orglibretexts.org 2-Bromopyridines are suitable substrates for Sonogashira coupling.

Table 1: Overview of Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Typical) | Key Features |

|---|---|---|---|

| Suzuki | Organoboron compounds | Pd(0) complex (e.g., Pd(PPh₃)₄), Base | Tolerant to many functional groups, uses non-toxic boron reagents. researchgate.netorganic-chemistry.org |

| Stille | Organotin compounds | Pd(0) complex (e.g., Pd(PPh₃)₄) | Versatile, but tin reagents are toxic. wikipedia.orgorganic-chemistry.org |

| Negishi | Organozinc compounds | Pd(0) or Ni(0) complex | High reactivity, but organozinc reagents are moisture and air sensitive. wikipedia.org |

| Sonogashira | Terminal alkynes | Pd(0) complex, Cu(I) co-catalyst, Base | Mild reaction conditions, useful for synthesizing alkynes. wikipedia.orggold-chemistry.orglibretexts.org |

Metalation Reactions (e.g., Lithiation, Grignard Formation)

Lithiation: Aryl bromides can undergo lithium-halogen exchange with organolithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures to form aryllithium species. researchgate.networktribe.com This reaction provides a route to a nucleophilic pyridine derivative that can then react with various electrophiles. For instance, lithiation of a bromopyridine followed by quenching with an electrophile like DMF can introduce an aldehyde group.

Grignard Formation: The formation of a Grignard reagent from an aryl bromide involves the reaction of the bromide with magnesium metal. youtube.com This process converts the electrophilic carbon of the C-Br bond into a nucleophilic carbon in the C-MgBr bond. The resulting Grignard reagent can then be used in reactions with a wide range of electrophiles, such as aldehydes, ketones, and esters. youtube.com A patent describes the formation of a Grignard reagent from 2,5-dibromopyridine, followed by reaction with DMF to yield 2-bromo-5-formylpyridine. google.com

Table 2: Comparison of Metalation Reactions

| Reaction | Reagent | Intermediate | Subsequent Reaction with Electrophiles |

|---|---|---|---|

| Lithiation | Organolithium (e.g., n-BuLi) | Aryllithium | Forms new C-C or C-heteroatom bonds. |

| Grignard Formation | Magnesium metal | Grignard Reagent (R-MgBr) | Forms new C-C bonds with carbonyls, etc. youtube.com |

Reductive Dehalogenation Pathways

Reductive dehalogenation is a reaction where the bromine atom is replaced by a hydrogen atom. This can occur as a side reaction in various catalytic processes, such as Stille coupling. researchgate.net It can also be achieved intentionally using specific reducing agents. For instance, Grignard reagents can react with water or other protic sources to replace the MgBr group with a hydrogen atom. youtube.com

Reactivity of the Ethoxyethoxy Side Chain

The ethoxyethoxy side chain in this compound presents multiple sites for chemical modification, primarily centered around the ether linkages. These linkages can be susceptible to cleavage under certain reaction conditions, and the alkyl portions of the chain can be subject to oxidative transformations.

Cleavage and Modification of Ether Linkages

The ether bonds within the 2-ethoxyethoxy substituent are susceptible to cleavage, most commonly under acidic conditions. This reactivity is analogous to the cleavage of other alkyl aryl ethers. The primary product of such a cleavage would be 2-bromo-5-hydroxypyridine (B120221).

A relevant example is the synthesis of 2-hydroxy-5-bromopyridine from 5-bromo-2-methoxypyridine (B44785). In a documented procedure, the treatment of 5-bromo-2-methoxypyridine with 6M hydrochloric acid at 100°C for 20 hours resulted in the formation of 2-hydroxy-5-bromopyridine in 61.55% yield chemicalbook.com. This demonstrates the feasibility of cleaving the ether linkage at the 5-position of a 2-bromopyridine ring under strong acidic conditions.

Table 1: Acid-Catalyzed Cleavage of an Analogous 2-Bromo-5-alkoxypyridine chemicalbook.com

| Starting Material | Reagent | Conditions | Product | Yield |

| 5-Bromo-2-methoxypyridine | 6M HCl | 100°C, 20 h | 2-Hydroxy-5-bromopyridine | 61.55% |

The ethoxyethoxy group can also be considered a protecting group for the hydroxyl functionality. The use of similar ether-based protecting groups is common in organic synthesis, and their removal (deprotection) is a key step. For instance, methoxymethyl (MOM) ethers can be removed using 6 M hydrochloric acid, and ethoxyethyl (EE) ethers are cleaved with 1N hydrochloric acid asianpubs.org. These conditions are similar to those used for the cleavage of 5-bromo-2-methoxypyridine, suggesting that the ether linkages in this compound would likely be cleaved under similar acidic treatment to yield 2-bromo-5-hydroxypyridine.

Oxidative Transformations of the Alkyl Chain

The oxidation of alkyl side chains on aromatic rings is a well-established transformation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize alkylbenzenes to benzoic acids youtube.com. The reaction proceeds via the formation of a benzylic radical, which is stabilized by the aromatic ring. Although the ethoxyethoxy group is not directly attached to the pyridine ring via a carbon-carbon bond, the principles of C-H bond oxidation are relevant.

Furthermore, enzymatic oxidation of ethers has been reported. For example, the extracellular peroxygenase from Agrocybe aegerita can catalyze the H₂O₂-dependent cleavage of various ethers, including cyclic ethers like tetrahydrofuran (B95107) and linear ethers like methyl t-butyl ether google.com. The mechanism is proposed to involve hydrogen abstraction from a C-H bond adjacent to the ether oxygen, followed by oxygen rebound to form a hemiacetal, which then hydrolyzes to an aldehyde and an alcohol google.com. While this is a biological system, it highlights the potential for oxidative cleavage of the C-H bonds within the ethoxyethoxy side chain under the right catalytic conditions.

Mechanistic Investigations of Key Transformations

The cleavage of the ether linkages in this compound under acidic conditions is expected to proceed via mechanisms analogous to those established for other ethers. The specific pathway, either S(_N)1 or S(_N)2, is dependent on the structure of the ether and the reaction conditions organic-chemistry.orgmasterorganicchemistry.com.

In the case of this compound, the ether oxygen atoms are bonded to primary and secondary alkyl carbons. The first step in the acidic cleavage is the protonation of one of the ether oxygen atoms by a strong acid, such as HBr or HI, to form a good leaving group (an alcohol) organic-chemistry.orgmasterorganicchemistry.com.

Following protonation, a nucleophile (e.g., a halide ion) attacks the carbon atom of the leaving group. For the ethoxyethoxy side chain, there are two potential sites for nucleophilic attack: the ethyl group and the internal ethoxyethyl group. Since both involve primary or secondary carbons, an S(_N)2 mechanism is likely to be favored organic-chemistry.orgmasterorganicchemistry.com. In an S(_N)2 reaction, the nucleophile attacks the less sterically hindered carbon atom. Therefore, the terminal ethyl group would be the more probable site of initial attack.

A plausible mechanistic sequence for the complete cleavage of the ethoxyethoxy side chain to 2-bromo-5-hydroxypyridine would involve sequential protonation and nucleophilic attack at each ether linkage.

It is important to note that the C-O bond between the pyridine ring and the ethoxyethoxy side chain is generally stable to cleavage under these conditions because nucleophilic attack on an sp²-hybridized carbon of an aromatic ring is disfavored youtube.com. Therefore, the cleavage products are expected to be 2-bromo-5-hydroxypyridine and the corresponding diol and alkyl halides.

Derivatization and Functionalization Strategies

Introduction of Diverse Functional Groups via Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org The bromine atom on the pyridine (B92270) ring of 2-bromo-5-(2-ethoxyethoxy)pyridine serves as a versatile handle for these transformations.

The introduction of aryl and heteroaryl moieties is commonly achieved through well-established cross-coupling protocols.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine with an aryl or heteroaryl boronic acid or its ester. researchgate.net It is a widely used method for creating biaryl structures. researchgate.net For instance, the coupling of 2-bromopyridines with arylboronic acids, catalyzed by a palladium complex, can yield 2-aryl-substituted pyridine derivatives. researchgate.net The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields. researchgate.net The versatility of this method allows for the incorporation of a wide range of functionalized aryl and heteroaryl groups. researchgate.netresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the bromopyridine with a variety of amines, including primary and secondary amines, to produce aminopyridine derivatives. wikipedia.orgnih.govresearchgate.net The development of specialized phosphine (B1218219) ligands has significantly expanded the scope of this reaction, allowing for the coupling of a broad range of amines under relatively mild conditions. wikipedia.org

Sonogashira Coupling: This method is employed to form a carbon-carbon bond between the bromopyridine and a terminal alkyne, leading to the synthesis of alkynylpyridines. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.orglibretexts.org This reaction is valuable for introducing acetylenic functionalities, which can be further elaborated. wikipedia.org

| Cross-Coupling Reaction | Coupling Partner | Bond Formed | Typical Catalyst System | Key Features |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid/Ester | C-C (Aryl/Heteroaryl) | Pd catalyst (e.g., Pd(OAc)2), Ligand, Base | Forms biaryl structures; tolerant of many functional groups. researchgate.netresearchgate.net |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | C-N | Pd catalyst, Phosphine Ligand, Base | Synthesizes aminopyridines; broad amine scope. wikipedia.orgnih.govresearchgate.net |

| Sonogashira Coupling | Terminal Alkyne | C-C (Alkynyl) | Pd catalyst, Cu(I) co-catalyst, Base | Introduces acetylenic groups; mild reaction conditions. wikipedia.orglibretexts.org |

| Stille Coupling | Organostannane | C-C | Pd catalyst | Versatile for various R-groups, but tin reagents are toxic. wikipedia.orgorganic-chemistry.orgthermofisher.com |

| Negishi Coupling | Organozinc Reagent | C-C | Ni or Pd catalyst | Forms unsymmetrical biaryls and other substituted pyridines. organic-chemistry.orgorgsyn.org |

| Heck Reaction | Alkene | C-C (Alkenyl) | Pd catalyst, Base | Creates vinylpyridines; often with high trans selectivity. organic-chemistry.orglibretexts.org |

Beyond aryl groups, various alkyl and alkenyl moieties can be introduced at the 2-position of the pyridine ring.

Stille Coupling: This reaction utilizes organostannanes as coupling partners to form carbon-carbon bonds. wikipedia.orgorganic-chemistry.orgthermofisher.com While versatile, the toxicity of the tin reagents is a significant drawback. organic-chemistry.orgthermofisher.com

Negishi Coupling: In this reaction, organozinc reagents are coupled with the bromopyridine, typically catalyzed by a nickel or palladium complex. organic-chemistry.orgorgsyn.org This method is effective for the synthesis of unsymmetrical biaryls and other substituted pyridines. organic-chemistry.orgorgsyn.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the bromopyridine with an alkene to form a vinylpyridine derivative. organic-chemistry.orglibretexts.org This reaction is known for its high stereoselectivity, typically favoring the trans isomer. organic-chemistry.org

Transformations Involving the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom allows for a range of chemical transformations, including oxidation, alkylation, and coordination to metal centers.

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine-N-oxide. wikipedia.orgarkat-usa.org This transformation can be achieved using various oxidizing agents, such as peroxy acids. wikipedia.org The resulting N-oxide can alter the electronic properties of the pyridine ring and serve as a precursor for further functionalization. For example, 5-bromo-2-methylpyridine (B113479) can be oxidized to 5-bromo-2-methylpyridine N-oxide using hydrogen peroxide in acetic acid. nih.gov

N-Alkylation: The pyridine nitrogen can also undergo alkylation to form pyridinium (B92312) salts. This reaction introduces a positive charge on the nitrogen atom, which can significantly impact the molecule's properties.

The pyridine nitrogen can act as a ligand, coordinating to various transition metal centers. This property is fundamental to the formation of metal complexes with diverse applications, including catalysis and materials science. Pyridine-N-oxides can also serve as ligands in coordination chemistry. wikipedia.org

Side-Chain Modifications for Tailored Physicochemical Properties

The ethoxyethoxy side-chain at the 5-position of the pyridine ring can be modified to fine-tune the physicochemical properties of the molecule, such as solubility and lipophilicity. For instance, a patent describes the synthesis of 2-(5-bromo-2-((2-methoxyethoxy)methoxy)benzyl)pyridine, indicating that modifications of the ether linkage are synthetically accessible. google.com Such modifications are crucial for optimizing the performance of the compound in various applications.

Regioselective Functionalization and Multisubstitution Approaches

The synthetic utility of this compound lies in its capacity to serve as a versatile scaffold for the introduction of various functional groups, leading to the creation of more complex and polysubstituted pyridine derivatives. The regioselectivity of these functionalization reactions is dictated by the electronic properties and directing capabilities of the existing bromo and ethoxyethoxy substituents on the pyridine ring. Key strategies for achieving regioselective functionalization and multisubstitution include directed ortho-metalation (DoM) and palladium-catalyzed cross-coupling reactions.

Directed ortho-Metalation (DoM) and Functionalization

Directed ortho-metalation is a powerful strategy for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic compounds. wikipedia.org In the case of this compound, the ether oxygen atoms within the 5-(2-ethoxyethoxy) group can act as a Directed Metalation Group (DMG). wikipedia.orgorganic-chemistry.org This group can coordinate with a strong lithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), to facilitate the removal of a proton from the nearest ortho position, which is C6.

The general principle involves the interaction of the Lewis basic heteroatom of the DMG with the Lewis acidic lithium agent. wikipedia.org This brings the base into proximity with the C6-H bond, increasing its kinetic acidity and leading to selective deprotonation over other positions. The resulting 6-lithio intermediate is a potent nucleophile that can react with a wide array of electrophiles to introduce new substituents exclusively at the C6 position. This approach avoids the issue of nucleophilic addition to the pyridine ring, which can be a competing pathway, especially when using less hindered bases. harvard.eduuwindsor.ca

The versatility of this method allows for the introduction of a diverse range of functionalities at the C6 position, as illustrated in the table below.

| Electrophile | Reagent Example | Functional Group Introduced | Potential Product Structure |

|---|---|---|---|

| Aldehyde/Ketone | N,N-Dimethylformamide (DMF) | Formyl (-CHO) |  |

| Alkyl Halide | Methyl Iodide (CH₃I) | Methyl (-CH₃) |  |

| Silyl Halide | Trimethylsilyl Chloride ((CH₃)₃SiCl) | Trimethylsilyl (-Si(CH₃)₃) |  |

| Disulfide | Dimethyl Disulfide ((CH₃S)₂) | Methylthio (-SCH₃) |  |

| Boronic Ester | Triisopropyl borate (B1201080) (B(O-iPr)₃) followed by hydrolysis | Boronic acid (-B(OH)₂) |  |

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C2 position serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, this allows for the introduction of aryl, alkynyl, and amino groups, among others, at the C2 position.

Suzuki-Miyaura Coupling: This reaction couples the 2-bromo position with an organoboron reagent, typically a boronic acid or a boronic ester, to form a C-C bond. libretexts.org This method is widely used for the synthesis of biaryl compounds and is tolerant of a broad range of functional groups. researchgate.netorganic-chemistry.org The reaction of this compound with various arylboronic acids would yield 2-aryl-5-(2-ethoxyethoxy)pyridine derivatives. The synthesis of heteroarylpyrimidines from bromo- and methoxy-substituted pyrimidines via Suzuki coupling highlights the applicability of this method to similar substrates. worktribe.com

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between the C2 position and a terminal alkyne. beilstein-journals.orgresearchgate.net This reaction typically uses a palladium catalyst in the presence of a copper(I) co-catalyst. It is a highly reliable method for the synthesis of 2-alkynylpyridine derivatives, which are valuable intermediates for further transformations. scirp.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the C2 position with a primary or secondary amine. wikipedia.org It is an exceptionally general method for synthesizing arylamines from aryl halides. nih.govresearchgate.net Applying this to this compound would provide access to a wide range of 2-amino-5-(2-ethoxyethoxy)pyridine derivatives, which are important substructures in many biologically active molecules.

The table below summarizes these key palladium-catalyzed reactions for the functionalization of the C2 position.

| Reaction Name | Coupling Partner | Bond Formed | Potential Product Class |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | C(sp²)-C(sp²) | 2-Aryl-5-(2-ethoxyethoxy)pyridines |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C(sp²)-C(sp) | 2-Alkynyl-5-(2-ethoxyethoxy)pyridines |

| Buchwald-Hartwig Amination | Amine (R¹R²NH) | C(sp²)-N | N-Substituted-5-(2-ethoxyethoxy)pyridin-2-amines |

| Heck Coupling | Alkene (CH₂=CHR) | C(sp²)-C(sp²) | 2-Alkenyl-5-(2-ethoxyethoxy)pyridines |

| Stille Coupling | Organostannane (R-Sn(Alkyl)₃) | C(sp²)-C(sp²) | 2-Aryl/Alkenyl-5-(2-ethoxyethoxy)pyridines |

Multisubstitution Strategies

By combining these regioselective approaches, multisubstituted pyridine derivatives can be synthesized. For instance, a palladium-catalyzed cross-coupling reaction at the C2 position can be followed by a directed ortho-metalation at the C6 position. The order of these reactions can be strategically chosen to accommodate the compatibility of functional groups and reaction conditions. This sequential functionalization allows for the controlled and predictable synthesis of tri-substituted pyridines, such as 2,6-disubstituted-5-(2-ethoxyethoxy)pyridines, from the readily available starting material.

Applications As a Chemical Building Block and Synthetic Intermediate

Precursor in the Synthesis of Diverse Pyridine-Based Heterocycles

The structure of 2-Bromo-5-(2-ethoxyethoxy)pyridine makes it an ideal starting material for the construction of more complex heterocyclic systems. The bromine atom can be readily displaced or involved in coupling reactions to form new carbon-carbon or carbon-nitrogen bonds, leading to a diverse array of substituted pyridines and fused-ring systems.

Pyrimidines, Quinolines, and Pyridones:

Pyrimidines: While direct synthesis examples starting from this compound are not extensively documented in leading journals, the analogous reactivity of other 2-halopyridines and 2-halopyrimidines is well-established. For instance, 2-bromo- and 2-iodopyrimidines are key intermediates in palladium-catalyzed cross-coupling reactions for creating substituted pyrimidines, which are important in materials science, such as liquid crystals. google.comgoogleapis.com The reactivity of the 2-bromo position on the pyridine (B92270) ring is analogous, allowing it to serve as a synthon for introducing the pyridyl moiety into larger structures, including those containing a pyrimidine (B1678525) core. The synthesis of 5-Bromo-2-fluoropyrimidine highlights its role as a building block for APIs like reldesemtiv, showcasing the utility of such halogenated azines in constructing complex molecules. ossila.com

Quinolines: Quinolines are a vital class of heterocyclic compounds with numerous applications in medicinal chemistry. nih.gov Synthetic strategies often involve the condensation of aniline (B41778) derivatives with carbonyl compounds. This compound can be envisioned as a precursor to aminopyridine derivatives, which can then participate in classic quinoline (B57606) syntheses like the Friedländer annulation. This would involve converting the bromo group to an amino group and then reacting the resulting aminopyridine with a suitable dicarbonyl compound to construct the quinoline scaffold. Additionally, modern catalytic methods allow for the coupling of pyridyl units to pre-existing rings, a strategy where this compound could be directly employed. organic-chemistry.orgnih.gov

Pyridones: The conversion of 2-bromopyridines to 2-pyridones is a fundamental transformation in heterocyclic chemistry. chemrxiv.orgorganic-chemistry.org This can be achieved through methods such as acid- or base-catalyzed hydrolysis, often under elevated temperatures, or through transition-metal-catalyzed processes. The 2-pyridone structure is a privileged scaffold in medicinal chemistry, and the ethoxyethoxy substituent from the parent molecule would remain, offering a handle for further functionalization or for tuning the pharmacokinetic properties of the final compound. diva-portal.orgnih.gov Research on ring-fused 2-pyridones has demonstrated their potential as antibacterial agents, highlighting the importance of this structural class. diva-portal.org

Table 1: Potential Heterocyclic Scaffolds from this compound

| Target Heterocycle | Synthetic Approach | Potential Intermediate |

|---|---|---|

| Substituted Pyrimidines | Palladium-catalyzed cross-coupling | 5-(2-ethoxyethoxy)pyridin-2-yl boronic acid |

| Functionalized Quinolines | Friedländer Annulation | 2-Amino-5-(2-ethoxyethoxy)pyridine |

| Substituted 2-Pyridones | Hydrolysis or Buchwald-Hartwig amination | 5-(2-ethoxyethoxy)pyridin-2(1H)-one |

Role in Medicinal Chemistry Research and Drug Discovery Programs

Pyridine and its derivatives are ubiquitous in pharmaceuticals due to their ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and improve the solubility and metabolic profile of drug candidates. This compound serves as a versatile starting material for introducing a functionalized pyridyl group into potential therapeutic agents.

The 2-pyridone moiety, readily accessible from 2-bromopyridines, is a key component in a number of biologically active compounds, including those with antibacterial properties. diva-portal.orgnih.gov The synthesis of 2-nitro-5-bromopyridine as a precursor for pharmaceuticals underscores the industrial value of functionalized bromopyridines. google.com Furthermore, the structurally related compound 2-(2-Amino-5-bromo-benzoyl)pyridine is a key intermediate in the synthesis of Remimazolam, an intravenous anesthetic, demonstrating the importance of brominated pyridine scaffolds in the development of central nervous system agents. patsnap.com The ethoxyethoxy side chain in the title compound can enhance solubility and modify lipophilicity, which are critical parameters in optimizing drug candidates for oral bioavailability and appropriate distribution within the body.

Intermediate in Agrochemical Development

The pyridine ring is a core component of many successful commercial pesticides, including herbicides, fungicides, and insecticides. The development of novel agrochemicals often relies on the derivatization of such heterocyclic scaffolds to optimize efficacy, selectivity, and environmental safety.

Similar to its role in medicinal chemistry, this compound can be used as an intermediate to create new active ingredients for crop protection. The synthesis of 2-nitro-5-bromopyridine as an intermediate for pesticides highlights the utility of such building blocks in the agrochemical industry. google.com The reactivity of the 2-bromo position allows for the attachment of various pharmacophores through established coupling chemistries, while the alkoxy side chain can be varied to fine-tune the physical and biological properties of the resulting molecule.

Building Block for Advanced Materials Science and Polymer Chemistry

The unique electronic and structural features of the pyridine ring make it a valuable component in the design of advanced materials, including functional polymers, liquid crystals, and supramolecular assemblies.

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it an excellent ligand for coordinating with metal ions. This property is fundamental to the field of supramolecular chemistry, where non-covalent interactions are used to construct large, well-defined architectures. This compound can be elaborated into more complex multidentate ligands. For example, the bromo group can be replaced by other coordinating moieties through cross-coupling reactions to create bidentate or tridentate ligands. These ligands can then be used to form metal-organic frameworks (MOFs), coordination polymers, or discrete molecular cages with potential applications in catalysis, gas storage, and sensing. semanticscholar.org The ethoxyethoxy chain can influence the solubility and packing of these supramolecular structures.

Functional polymers containing heterocyclic units are of great interest for applications in electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The pyridine unit, being electron-deficient, is a useful building block for n-type semiconductor materials. The bromine atom on this compound provides a reactive site for polymerization reactions, such as Suzuki or Stille coupling, to form conjugated polymers. The ethoxyethoxy side chain would serve to enhance the processability and solubility of the resulting polymer, which is often a major challenge in materials chemistry. The use of 5-bromo-2-iodopyrimidine (B48921) in the synthesis of liquid crystals demonstrates the applicability of related halogenated azines in materials science. googleapis.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 2-Bromo-5-(2-ethoxyethoxy)pyridine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular framework.

Proton (¹H) NMR

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyridine (B92270) ring and the ethoxyethoxy side chain. The chemical shifts (δ) are influenced by the electronic environment of each proton. The bromine atom and the ether oxygen atom, being electronegative, will deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield).

Expected ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.5 - 7.7 | d | ~8.5 |

| H-4 | 7.2 - 7.4 | dd | ~8.5, 2.5 |

| H-6 | 8.1 - 8.3 | d | ~2.5 |

| -OCH₂CH₂O- | 4.1 - 4.3 | t | ~5.0 |

| -OCH₂CH₂O- | 3.7 - 3.9 | t | ~5.0 |

| -OCH₂CH₃ | 3.5 - 3.7 | q | ~7.0 |

| -OCH₂CH₃ | 1.1 - 1.3 | t | ~7.0 |

This is an interactive data table. You can sort and filter the data as needed.

Carbon (¹³C) NMR

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The presence of the electronegative bromine and oxygen atoms will significantly influence the chemical shifts of the carbon atoms in the pyridine ring and the side chain.

Expected ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | 140 - 142 |

| C-3 | 115 - 117 |

| C-4 | 142 - 144 |

| C-5 | 150 - 152 |

| C-6 | 110 - 112 |

| -OCH₂CH₂O- | 68 - 70 |

| -OCH₂CH₂O- | 69 - 71 |

| -OCH₂CH₃ | 66 - 68 |

| -OCH₂CH₃ | 15 - 17 |

This is an interactive data table. You can sort and filter the data as needed.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include those between H-3 and H-4 on the pyridine ring, and between the adjacent methylene (B1212753) and methyl protons of the ethyl group, as well as the adjacent methylene groups in the ethoxyethoxy chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for confirming the connectivity of the entire molecule, for instance, by observing a correlation between the protons of the -OCH₂- group attached to the pyridine ring and the C-5 carbon of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the through-space relationships between different parts of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₉H₁₂BrNO₂), the expected exact mass would be calculated and compared to the experimental value. The presence of a bromine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be used to assess the purity of the compound and to obtain its mass spectrum. The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Expected fragmentation pathways would likely involve the cleavage of the ether linkages and the loss of the ethyl group.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that is highly effective for determining the molecular weight of a wide range of molecules, from small organic compounds to large biomolecules and polymers. creative-proteomics.comnews-medical.net In the analysis of this compound, MALDI-TOF MS would serve as a powerful tool for confirming its molecular mass and isotopic distribution.

The key principle of MALDI-TOF MS involves co-crystallizing the analyte with a matrix material that strongly absorbs laser energy at a specific wavelength. creative-proteomics.com Upon irradiation with a pulsed laser, the matrix rapidly heats and vaporizes, carrying the intact analyte molecules into the gas phase as ions. These ions are then accelerated in an electric field and their time-of-flight to a detector is measured, which is proportional to their mass-to-charge ratio (m/z).

For this compound, a significant feature in the mass spectrum would be the isotopic pattern created by the presence of a bromine atom. Bromine has two stable isotopes, 79Br and 81Br, with a near 1:1 natural abundance. libretexts.org This results in two distinct peaks in the mass spectrum separated by 2 m/z units, corresponding to the molecular ions [M]+ and [M+2]+, with nearly equal intensities. libretexts.orgyoutube.com This characteristic isotopic signature provides definitive evidence for the presence of a single bromine atom in the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides detailed information about the functional groups and molecular vibrations within a molecule.

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the identification of functional groups in organic molecules. The absorption of infrared radiation by a molecule excites specific vibrational modes (stretching, bending, etc.), and the resulting spectrum serves as a unique molecular fingerprint. For this compound, the FT-IR spectrum would be characterized by a combination of absorptions arising from the substituted pyridine ring and the ethoxyethoxy side chain.

The pyridine ring itself gives rise to several characteristic vibrations. Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm-1. The C=C and C=N stretching vibrations of the pyridine ring are expected to appear in the 1400-1600 cm-1 range. nist.gov For 2-bromopyridine (B144113), characteristic bands are observed around 1577, 1451, and 1417 cm-1. mdpi.com

The ethoxyethoxy group introduces several distinct spectral features. The most prominent of these is the C-O-C stretching vibration of the ether linkages, which typically gives a strong absorption band in the 1050-1150 cm-1 region. pressbooks.pub In ethoxylated compounds, a strong peak around 1100 cm-1 is often assigned to the repeating ethoxy groups. mdpi.com The aliphatic C-H stretching vibrations of the ethyl and ethylene groups in the side chain would be expected in the 2850-2980 cm-1 range. researchgate.net

Based on data for related compounds, the following table summarizes the expected characteristic FT-IR absorption bands for this compound.

Interactive Data Table: Expected FT-IR Peaks for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Pyridine Ring |

| 2980-2850 | C-H Stretch | Aliphatic (ethoxyethoxy) |

| 1600-1400 | C=C and C=N Stretch | Pyridine Ring |

| 1150-1050 | C-O-C Stretch | Ether |

| ~700-800 | C-Br Stretch | Bromopyridine |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. A vibrational mode is Raman active if it results in a change in the polarizability of the molecule. For molecules with a center of symmetry, Raman and IR spectroscopy are often mutually exclusive. While this compound lacks a center of symmetry, some vibrations may be more prominent in one technique over the other.

The symmetric vibrations of the pyridine ring are typically strong in the Raman spectrum. acs.org For instance, the ring breathing mode of pyridine, a symmetric expansion and contraction of the ring, gives a very strong Raman signal. researchgate.net In substituted pyridines, the position and intensity of these bands can be sensitive to the nature and position of the substituents.

The C-Br stretching vibration is also expected to be Raman active and would provide further confirmation of the compound's structure. The vibrations of the ethoxyethoxy side chain, particularly the C-O-C symmetric stretches, would also be observable. oup.comacs.org Low-frequency Raman experiments can provide information about molecular disorder in the solid state. nih.gov

Interactive Data Table: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H Stretch | Pyridine Ring |

| ~2900 | C-H Stretch | Aliphatic (ethoxyethoxy) |

| ~1600 | Ring Stretch | Pyridine Ring |

| ~1000 | Ring Breathing | Pyridine Ring |

| ~1100 | C-O-C Symmetric Stretch | Ether |

| < 600 | C-Br Stretch | Bromopyridine |

Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis, Fluorescence)

UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically bonding or non-bonding) to higher energy anti-bonding orbitals. For aromatic systems like pyridine, the π → π* and n → π* transitions are of primary interest.

The UV-Vis spectrum of 2-bromopyridine in various solvents shows absorption maxima around 230-280 nm, which are characteristic of the electronic transitions within the substituted pyridine ring. nist.govnist.gov The introduction of the ethoxyethoxy substituent at the 5-position is expected to have a modest effect on the position of these absorption bands, potentially causing a slight red-shift (bathochromic shift) due to its electron-donating character through the ether oxygen.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. Many aromatic molecules exhibit fluorescence, and the emission spectrum is typically red-shifted with respect to the absorption spectrum (Stokes shift). The fluorescence properties of pyridine derivatives can be sensitive to substitution and the solvent environment. mdpi.com While some pyridine derivatives are known to be fluorescent, the presence of the heavy bromine atom in this compound might lead to fluorescence quenching through the heavy-atom effect, which promotes intersystem crossing to the triplet state. However, recent studies have shown that brominated organic-inorganic hybrid materials can exhibit significant fluorescence, suggesting that quenching is not always the dominant pathway. acs.org The study of halogen-bonding interactions using fluorescence spectroscopy has also been reported for pyridine-functionalized dyes. nih.govacs.org

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry, Spectroelectrochemistry)

Electrochemical techniques such as cyclic voltammetry (CV) are used to study the redox properties of a molecule, i.e., its ability to be oxidized or reduced. In a CV experiment, the potential applied to a working electrode is swept linearly with time, and the resulting current is measured. The resulting voltammogram provides information about the reduction and oxidation potentials of the analyte and the stability of the resulting redox species.

The electrochemical reduction of brominated aromatic compounds has been a subject of investigation. researchgate.net The reduction of the C-Br bond is often an irreversible process, leading to the formation of a radical anion that can subsequently lose a bromide ion. The reduction potential is influenced by the nature of the aromatic ring and the other substituents present. The reductive cyclic voltammetry of various cyanopyridine derivatives has been reported, showing that the reduction potentials are sensitive to the isomer and the solvent system. nih.gov For this compound, CV could be used to determine the potential at which the C-Br bond is reduced and to study the stability of any resulting radical intermediates. Spectroelectrochemistry, which combines spectroscopic measurements with electrochemical control, could provide further insights into the identity of the species generated at different potentials.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions. For this compound, a successful crystal structure determination would unambiguously confirm its molecular connectivity and provide insights into its conformational preferences in the solid state.

The crystal packing of substituted pyridines is influenced by a variety of intermolecular interactions, including hydrogen bonding (if suitable donors and acceptors are present), π-π stacking, and halogen bonding. acs.orgwikipedia.org In the case of this compound, the bromine atom could participate in halogen bonding interactions, where it acts as an electrophilic region (a σ-hole) that can interact with a nucleophilic atom on an adjacent molecule. The flexible ethoxyethoxy side chain could adopt various conformations to optimize crystal packing. The analysis of crystal structures of related substituted pyridines can provide a basis for understanding the potential packing motifs. eurjchem.comacs.org

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))

Thermogravimetric Analysis provides information on the thermal stability and decomposition of a material by measuring the change in mass as a function of temperature. Differential Scanning Calorimetry is used to determine thermal transitions such as melting point, glass transition temperature, and heats of reaction by measuring the difference in heat flow between a sample and a reference as a function of temperature.

Without experimental data, a detailed discussion of the TGA and DSC characteristics of this compound, including data tables on decomposition temperatures, weight loss percentages, melting points, or enthalpy changes, cannot be provided at this time. Further empirical research would be required to determine these properties.

Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of molecules. For 2-Bromo-5-(2-ethoxyethoxy)pyridine , DFT calculations would be instrumental in elucidating the distribution of electron density and the nature of its molecular orbitals.

Calculations would likely reveal a significant polarization of the pyridine (B92270) ring due to the presence of the electronegative bromine atom and the electron-donating ethoxyethoxy group. The bromine atom at the 2-position would act as an electron-withdrawing group through inductive effects, while the oxygen atoms in the ethoxyethoxy substituent at the 5-position would donate electron density to the ring via resonance. This interplay of electronic effects governs the molecule's reactivity.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining a molecule's chemical reactivity. For This compound , the HOMO is expected to be localized primarily on the pyridine ring and the oxygen atoms of the substituent, indicating these as the likely sites for electrophilic attack. Conversely, the LUMO would likely be distributed around the carbon-bromine bond and the pyridine ring, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO would provide a quantitative measure of the molecule's kinetic stability and chemical reactivity.

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is an invaluable tool for mapping out the intricate pathways of chemical reactions. For This compound , this would involve modeling its participation in various organic reactions, such as nucleophilic aromatic substitution or cross-coupling reactions.

By calculating the potential energy surface for a given reaction, researchers can identify the most energetically favorable reaction pathway. This includes locating the structures of transition states—the high-energy intermediates that connect reactants and products. The energy barrier associated with the transition state determines the reaction rate. For instance, in a Suzuki coupling reaction, DFT calculations could model the oxidative addition of the C-Br bond to a palladium catalyst, followed by transmetalation and reductive elimination, providing detailed insights into each step's energetics.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

A key strength of computational chemistry is its predictive power. Based on the electronic structure and mechanistic pathways elucidated through DFT, it is possible to predict how This compound will behave in a chemical reaction.

Regioselectivity: In reactions involving multiple possible sites of attack, computational models can predict the most likely outcome. For example, in an electrophilic aromatic substitution reaction, calculations of the electron density at different positions on the pyridine ring would indicate which site is most susceptible to attack. The position with the highest electron density would be the favored site.

Stereoselectivity: For reactions that can produce different stereoisomers, computational modeling can predict the favored product by calculating the energies of the different transition states leading to each isomer. The pathway with the lower energy barrier will be the dominant one.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. For a flexible molecule like This compound , with its ethoxyethoxy side chain, MD simulations are particularly insightful.

Conformational Analysis: The ethoxyethoxy group can adopt numerous conformations due to rotation around its single bonds. MD simulations can explore the potential energy landscape of these conformations, identifying the most stable (lowest energy) arrangements of the side chain. This is crucial as the conformation can significantly influence the molecule's reactivity and its interactions with other molecules.

Intermolecular Interactions: MD simulations can also model how This compound interacts with solvent molecules or other reactants. This can reveal important information about solvation effects and the nature of non-covalent interactions, such as hydrogen bonding or van der Waals forces, which can play a critical role in reaction outcomes.

Future Research Directions and Potential Innovations in 2 Bromo 5 2 Ethoxyethoxy Pyridine Chemistry

The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry and materials science, valued for its presence in numerous FDA-approved drugs and functional materials. nih.gov The compound 2-Bromo-5-(2-ethoxyethoxy)pyridine, with its specific substitution pattern, represents a versatile building block for further chemical exploration. Future research is poised to unlock its full potential through the development of sustainable synthetic methods, novel chemical transformations, and expansion into new application areas. This article explores the prospective avenues of research that could shape the future of this important chemical intermediate.

常见问题

Q. What are the recommended synthetic routes for preparing 2-Bromo-5-(2-ethoxyethoxy)pyridine, and how do reaction conditions influence yield?

The synthesis typically involves functionalization of pyridine derivatives. A common approach is nucleophilic substitution or coupling reactions. For example, introducing the 2-ethoxyethoxy group via alkoxylation of a brominated pyridine precursor under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). The bromine substituent can be introduced via electrophilic aromatic substitution using brominating agents like NBS (N-bromosuccinimide) or Br₂ in the presence of Lewis acids. Reaction optimization should consider solvent polarity (DMF vs. THF), temperature control to minimize side reactions, and stoichiometry to avoid over-bromination .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Key techniques include:

- NMR Spectroscopy : H NMR confirms the ethoxyethoxy chain (δ ~3.5–4.5 ppm for -OCH₂CH₂O-) and pyridine ring protons (δ ~7.0–8.5 ppm). C NMR identifies quaternary carbons adjacent to bromine (δ ~110–120 ppm) .

- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) validate the molecular formula (C₉H₁₁BrNO₂, MW = 261.1 g/mol). Fragmentation patterns distinguish the bromine isotope signature (1:1 ratio for Br/Br) .

- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients, monitoring at 254 nm .

Q. How does the 2-ethoxyethoxy substituent affect the compound’s solubility and reactivity in cross-coupling reactions?

The ethoxyethoxy group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its ether oxygen atoms, facilitating homogeneous reaction conditions. However, steric hindrance from the substituent may reduce reactivity in Buchwald-Hartwig amination or Suzuki-Miyaura coupling. Pre-activation with ligands (e.g., XPhos) or elevated temperatures (80–120°C) can improve coupling efficiency .

Advanced Research Questions

Q. How can contradictory data in reaction outcomes (e.g., homocoupling vs. cross-coupling) be systematically addressed?

Contradictions often arise from solvent effects, catalyst loading, or competing pathways. For example:

- Solvent Choice : Reductive homocoupling (e.g., in Cyrene™) may dominate in non-polar solvents, while polar solvents favor cross-coupling (Table 1 in ).

- Catalyst Screening : Nickel catalysts (e.g., NiCl₂(dme)) promote homocoupling, whereas palladium systems (Pd(PPh₃)₄) favor cross-coupling. Mechanistic studies (e.g., DFT calculations) can identify transition-state barriers .

- Byproduct Analysis : Use LC-MS to detect homocoupled dimers and adjust stoichiometry or ligand ratios accordingly.

Q. What strategies optimize regioselectivity when functionalizing this compound in multi-step syntheses?

Regioselectivity is influenced by:

- Directing Groups : The ethoxyethoxy chain acts as an electron-donating group, directing electrophilic substitution to the meta position relative to bromine.

- Protection/Deprotection : Temporary protection of the ether group (e.g., silylation) prevents undesired side reactions during halogen-metal exchange .

- Transition-Metal Catalysis : Palladium-catalyzed C–H activation at the 4-position can be achieved using directing auxiliaries like pyridine-N-oxide .

Q. How is this compound utilized in synthesizing biologically active heterocycles?

It serves as a key intermediate in:

- Pharmaceutical Scaffolds : Coupling with boronic acids to generate arylpyridines for kinase inhibitors (e.g., imatinib analogs) .

- Metal-Organic Frameworks (MOFs) : As a ligand for constructing luminescent materials via coordination with lanthanides (e.g., Eu³⁺) .

- Natural Product Synthesis : Functionalization to mimic alkaloid backbones, as seen in perlolidine derivatives via pyridyne cyclization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。